Tacedinaline (CI-994) Tacedinaline (CI-994) Tacedinaline is an orally bioavailable substituted benzamide derivative with potential antineoplastic activity. Tacedinaline inhibits histone deacetylation, which may result in histone hyperacetylation, followed by the induction of differentiation, the inhibition of cell proliferation, and apoptosis in susceptible tumor cell populations.
Tacedinaline is a benzamide obtained by formal condensation of the carboxy group of 4-acetamidobenzoic acid with one of the amino groups of 1,2-phenylenediamine. An oral cytostatic drug with impressive differential activity against leukemic cells and normal stem-cells. Also used in combination therapy for selected tumors including non-smoll cell lung, pancreatic, breast, and colorectal cancers. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and an antineoplastic agent. It is a member of acetamides, a member of benzamides and a substituted aniline. It derives from a 1,2-phenylenediamine.
Tacedinaline has been used in trials studying the treatment of Lung Cancer, Multiple Myeloma, and Pancreatic Cancer.
Brand Name: Vulcanchem
CAS No.: 112522-64-2
VCID: VC0544404
InChI: InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Molecular Formula: C15H15N3O2
Molecular Weight: 269.3 g/mol

Tacedinaline (CI-994)

CAS No.: 112522-64-2

Inhibitors

VCID: VC0544404

Molecular Formula: C15H15N3O2

Molecular Weight: 269.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Tacedinaline (CI-994) - 112522-64-2

CAS No. 112522-64-2
Product Name Tacedinaline (CI-994)
Molecular Formula C15H15N3O2
Molecular Weight 269.3 g/mol
IUPAC Name 4-acetamido-N-(2-aminophenyl)benzamide
Standard InChI InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Standard InChIKey VAZAPHZUAVEOMC-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Appearance Off-white solid powder
Description Tacedinaline is an orally bioavailable substituted benzamide derivative with potential antineoplastic activity. Tacedinaline inhibits histone deacetylation, which may result in histone hyperacetylation, followed by the induction of differentiation, the inhibition of cell proliferation, and apoptosis in susceptible tumor cell populations.
Tacedinaline is a benzamide obtained by formal condensation of the carboxy group of 4-acetamidobenzoic acid with one of the amino groups of 1,2-phenylenediamine. An oral cytostatic drug with impressive differential activity against leukemic cells and normal stem-cells. Also used in combination therapy for selected tumors including non-smoll cell lung, pancreatic, breast, and colorectal cancers. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and an antineoplastic agent. It is a member of acetamides, a member of benzamides and a substituted aniline. It derives from a 1,2-phenylenediamine.
Tacedinaline has been used in trials studying the treatment of Lung Cancer, Multiple Myeloma, and Pancreatic Cancer.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-acetylamino-N-(2'-aminophenyl)benzamide
acetyldinaline
CI 994
CI-994
GOE 5549
GOE-5549
PD 123654
PD-123654
tacedinaline
Reference 1: Thomas M, Clarhaut J, Tranoy-Opalinski I, Gesson JP, Roche J, Papot S. Synthesis and biological evaluation of glucuronide prodrugs of the histone deacetylase inhibitor CI-994 for application in selective cancer chemotherapy. Bioorg Med Chem. 2008 Sep 1;16(17):8109-16. doi: 10.1016/j.bmc.2008.07.048. Epub 2008 Jul 23. PubMed PMID: 18692397.
2: Hubeek I, Comijn EM, Van der Wilt CL, Merriman RL, Padron JM, Kaspers GJ, Peters GJ. CI-994 (N-acetyl-dinaline) in combination with conventional anti-cancer agents is effective against acute myeloid leukemia in vitro and in vivo. Oncol Rep. 2008 Jun;19(6):1517-23. PubMed PMID: 18497959.
3: Gediya LK, Belosay A, Khandelwal A, Purushottamachar P, Njar VC. Improved synthesis of histone deacetylase inhibitors (HDIs) (MS-275 and CI-994) and inhibitory effects of HDIs alone or in combination with RAMBAs or retinoids on growth of human LNCaP prostate cancer cells and tumor xenografts. Bioorg Med Chem. 2008 Mar 15;16(6):3352-60. doi: 10.1016/j.bmc.2007.12.007. Epub 2007 Dec 8. PubMed PMID: 18166465; PubMed Central PMCID: PMC2374748.
4: Richards DA, Boehm KA, Waterhouse DM, Wagener DJ, Krishnamurthi SS, Rosemurgy A, Grove W, Macdonald K, Gulyas S, Clark M, Dasse KD. Gemcitabine plus CI-994 offers no advantage over gemcitabine alone in the treatment of patients with advanced pancreatic cancer: results of a phase II randomized, double-blind, placebo-controlled, multicenter study. Ann Oncol. 2006 Jul;17(7):1096-102. Epub 2006 Apr 26. PubMed PMID: 16641168.
5: Loprevite M, Tiseo M, Grossi F, Scolaro T, Semino C, Pandolfi A, Favoni R, Ardizzoni A. In vitro study of CI-994, a histone deacetylase inhibitor, in non-small cell lung cancer cell lines. Oncol Res. 2005;15(1):39-48. PubMed PMID: 15839304.
6: Pauer LR, Olivares J, Cunningham C, Williams A, Grove W, Kraker A, Olson S, Nemunaitis J. Phase I study of oral CI-994 in combination with carboplatin and paclitaxel in the treatment of patients with advanced solid tumors. Cancer Invest. 2004;22(6):886-96. PubMed PMID: 15641487.
7: Undevia SD, Kindler HL, Janisch L, Olson SC, Schilsky RL, Vogelzang NJ, Kimmel KA, Macek TA, Ratain MJ. A phase I study of the oral combination of CI-994, a putative histone deacetylase inhibitor, and capecitabine. Ann Oncol. 2004 Nov;15(11):1705-11. PubMed PMID: 15520075.
8: Nemunaitis JJ, Orr D, Eager R, Cunningham CC, Williams A, Mennel R, Grove W, Olson S. Phase I study of oral CI-994 in combination with gemcitabine in treatment of patients with advanced cancer. Cancer J. 2003 Jan-Feb;9(1):58-66. PubMed PMID: 12602769.
9: Graziano MJ, Spoon TA, Cockrell EA, Rowse PE, Gonzales AJ. Induction of Apoptosis in Rat Peripheral Blood Lymphocytes by the Anticancer Drug CI-994 (Acetyldinaline)(*). J Biomed Biotechnol. 2001;1(2):52-61. PubMed PMID: 12488610; PubMed Central PMCID: PMC113775.
10: Prakash S, Foster BJ, Meyer M, Wozniak A, Heilbrun LK, Flaherty L, Zalupski M, Radulovic L, Valdivieso M, LoRusso PM. Chronic oral administration of CI-994: a phase 1 study. Invest New Drugs. 2001;19(1):1-11. PubMed PMID: 11291827.
PubChem Compound 2746
Last Modified Nov 11 2021
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